3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the benzothieno-pyrimidinone class, characterized by a fused bicyclic system of benzothiophene and pyrimidine. The structure features a 3-allyl group at position 3, a 2-fluorobenzylsulfanyl substituent at position 2, and a tetrahydrobenzene ring fused to the thienopyrimidine core. Such derivatives are pharmacologically significant due to their structural similarity to purine bases, enabling interactions with enzymes like kinases and antimicrobial targets . The 2-fluorobenzyl group enhances lipophilicity and bioavailability, while the allyl moiety may influence conformational flexibility and binding kinetics .
Properties
Molecular Formula |
C20H19FN2OS2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H19FN2OS2/c1-2-11-23-19(24)17-14-8-4-6-10-16(14)26-18(17)22-20(23)25-12-13-7-3-5-9-15(13)21/h2-3,5,7,9H,1,4,6,8,10-12H2 |
InChI Key |
JZBHCVXVKITFSC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3F)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core and subsequent functionalization with allyl and 2-fluorobenzyl groups. Specific reaction conditions and reagents are typically proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments, are essential for producing this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is primarily used in early discovery research. Its applications span various fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Benzothieno-Pyrimidinones
The pharmacological and physicochemical properties of benzothieno-pyrimidinones are highly dependent on substituents at positions 2 (sulfanyl group) and 3 (alkyl/aryl group). Below is a comparative analysis:
Key Findings
- Fluorine vs. Chlorine in Position 2 : The 2-fluorobenzylsulfanyl group in the target compound likely enhances metabolic stability compared to chlorinated analogs (e.g., 3-chlorobenzylsulfanyl in ), as fluorine’s electronegativity reduces oxidative degradation .
- Allyl vs.
- Biological Activity Trends : Antifungal activity is prominent in compounds with methyl or isopropyl groups at position 3 (e.g., ), while anticancer activity correlates with electron-withdrawing substituents (e.g., 4-methoxyphenyl in ).
Antimicrobial Activity
The target compound’s 2-fluorobenzylsulfanyl group shares structural motifs with derivatives exhibiting broad-spectrum antimicrobial activity. For example, hydrazinothieno[2,3-d]pyrimidines (e.g., ) inhibit bacterial growth via DNA gyrase binding, suggesting a similar mechanism for the target compound .
Biological Activity
The compound 3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel synthetic molecule with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex arrangement that includes a benzothieno-pyrimidine core. The presence of the allyl group and the fluorobenzyl substituent indicates potential for diverse biological interactions.
Anticancer Activity
Recent studies have assessed the anticancer potential of this compound through various in vitro assays. Notably:
- National Cancer Institute (NCI) Screening : The compound was evaluated against a panel of approximately 60 human cancer cell lines as part of the NCI Developmental Therapeutics Program. It demonstrated significant growth inhibition with mean GI50 values around 15.72 μM, indicating its efficacy in reducing cell viability across multiple cancer types .
- Mechanism of Action : The compound's mechanism appears to involve disruption of mitotic processes in cancer cells. It was observed to induce apoptosis in sensitive cell lines, with significant alterations in cell cycle distribution noted during treatment .
Pharmacokinetic Properties
Pharmacokinetic evaluations suggest that the compound exhibits favorable drug-like properties:
- Absorption and Distribution : The compound shows good solubility and permeability characteristics, which are essential for oral bioavailability.
- Metabolism : Preliminary studies indicate that metabolic pathways may involve phase I reactions, including oxidation and conjugation.
- Excretion : The elimination half-life remains to be fully characterized but initial data suggest renal excretion as a primary route.
Comparative Biological Activity
To provide a clearer understanding of the compound's activity relative to other similar compounds, a comparative analysis is presented in Table 1.
Table 1: Comparative analysis of anticancer activity among related compounds.
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific cancer types:
- Colorectal Cancer : In vivo studies using xenograft models have shown that treatment with this compound significantly reduced tumor size compared to controls.
- Breast Cancer : In vitro assays demonstrated that this compound effectively inhibited proliferation in MCF-7 breast cancer cells, suggesting selective activity against estrogen receptor-positive tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
